molecular formula C9H20N2O B13180290 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol

4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol

Cat. No.: B13180290
M. Wt: 172.27 g/mol
InChI Key: XHVBJBGPLDNFNV-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with an aminoethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylpiperidin-4-one with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand for receptors or enzymes, modulating their activity. For example, it may bind to trace amine-associated receptors (TAARs), influencing neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide: This compound shares a similar piperidine core but differs in its substitution pattern.

    2-Aminothiazole: Although structurally different, it shares similar biological activities and applications.

Uniqueness

4-(2-Aminoethyl)-1,3-dimethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-(2-aminoethyl)-1,3-dimethylpiperidin-4-ol

InChI

InChI=1S/C9H20N2O/c1-8-7-11(2)6-4-9(8,12)3-5-10/h8,12H,3-7,10H2,1-2H3

InChI Key

XHVBJBGPLDNFNV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(CCN)O)C

Origin of Product

United States

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